molecular formula C9H11FN2O3 B2731567 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline CAS No. 1233955-11-7

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Cat. No. B2731567
M. Wt: 214.196
InChI Key: NRHIYXSNFCIUNU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Novel Dye Intermediate and Pharmaceuticals

4-Fluoro-3-nitroaniline, a compound closely related to 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, has been identified as a significant novel dye intermediate in the United States, with potential applications extending to pharmaceuticals, insecticides, and more dyes. The article briefly reviews the preparations of various N-substituted derivatives of this compound, highlighting its versatility and importance in different chemical sectors (Bil, 2007).

Fluorescent Probes for Biological Applications

Research on fluorescent probes has shown that derivatives of nitroaniline, such as those related to 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, can be designed for high selectivity and resistance to biological reductants. These probes are suitable for detecting specific biological entities or processes within living cells, exemplified by the development of a metal-free and reductant-resistant imaging probe for nitroxyl (HNO) in living cells, demonstrating the compound's utility in biological imaging and diagnostics (Kawai et al., 2013).

Photophysical Studies and Fluorophores

In the field of materials science, studies on thiazole-based fluorophores containing nitro groups have revealed the influence of regioisomerism on photophysical properties. Despite expectations, nitro groups in these studies did not quench fluorescence but instead contributed to high quantum yields, indicating the potential of nitroaniline derivatives for developing new dyes and fluorophores with specific optical properties (Habenicht et al., 2015).

Nucleoside Transport Inhibition

Derivatives of 4-nitrobenzylthioinosine have been explored for their ability to inhibit nucleoside transport proteins, which are crucial for cellular nucleoside uptake and have implications in medical therapy and research. By modifying the ribose moiety with substituted benzyl groups, researchers aimed to decrease the compound's polarity, enhancing its potential for oral absorption and CNS penetration. This modification approach indicates the relevance of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline derivatives in pharmaceutical development (Tromp et al., 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-fluoro-N-(2-methoxyethyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHIYXSNFCIUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Synthesis routes and methods

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